molecular formula C9H14N2 B3189431 2-(4-methylphenyl)ethylhydrazine CAS No. 32504-14-6

2-(4-methylphenyl)ethylhydrazine

Cat. No.: B3189431
CAS No.: 32504-14-6
M. Wt: 150.22 g/mol
InChI Key: CKAKUERTINBUEB-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)ethylhydrazine is an organic compound with the molecular formula C9H14N2. It is a heterocyclic organic compound that is primarily used for research purposes. The compound is also known by several synonyms, including p-Methylphenelzine and 4-Methylphenelzine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)ethylhydrazine typically involves the reaction of 4-methylbenzyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)ethylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methylphenyl)ethylhydrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)ethylhydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)ethylhydrazine: Similar structure but with a methoxy group instead of a methyl group.

    2-(4-chlorophenyl)ethylhydrazine: Contains a chlorine atom instead of a methyl group.

    2-(4-nitrophenyl)ethylhydrazine: Contains a nitro group instead of a methyl group.

Uniqueness

2-(4-methylphenyl)ethylhydrazine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methyl group on the phenyl ring influences its reactivity and interaction with other molecules, making it a valuable compound for various research applications .

Properties

CAS No.

32504-14-6

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-(4-methylphenyl)ethylhydrazine

InChI

InChI=1S/C9H14N2/c1-8-2-4-9(5-3-8)6-7-11-10/h2-5,11H,6-7,10H2,1H3

InChI Key

CKAKUERTINBUEB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CCNN

Canonical SMILES

CC1=CC=C(C=C1)CCNN

32504-14-6

Origin of Product

United States

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